

# 4-Bromophenoxytriisopropylsilane-13C6 chemical properties

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## Compound of Interest

Compound Name: 4-Bromophenoxytriisopropylsilane-13C6

Cat. No.: B15556112

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## An In-depth Technical Guide on the Core Chemical Properties of 4-Bromophenoxytriisopropylsilane-13C6

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of **4-Bromophenoxytriisopropylsilane-13C6**. Given the specialized nature of this isotopically labeled compound, publicly available experimental data is limited. Therefore, this document combines information on the unlabeled analogue with established chemical principles to offer a thorough resource for laboratory professionals.

## Core Chemical Identity and Properties

**4-Bromophenoxytriisopropylsilane-13C6** is the isotopically labeled version of 4-Bromophenoxytriisopropylsilane, containing six carbon-13 isotopes in the phenyl ring. This labeling makes it an ideal internal standard for quantitative mass spectrometry-based assays, particularly in pharmacokinetic and drug metabolism studies. The triisopropylsilyl (TIPS) group provides significant steric hindrance, enhancing the compound's stability.

Table 1: Physicochemical Properties of 4-Bromophenoxytriisopropylsilane (Unlabeled Analogue)

Property	Value
Molecular Formula	C <sub>15</sub> H <sub>25</sub> BrOSi
Molecular Weight	329.35 g/mol
Accurate Mass	328.0858 u
Appearance	Clear, colorless oil
Boiling Point (Predicted)	312.5 ± 25.0 °C
Density	1.159 g/mL at 25 °C
Refractive Index	n <sub>20/D</sub> 1.522
Flash Point	>110 °C
Solubility	Soluble in Chloroform, Methanol
Storage	Refrigerator

Table 2: Predicted Physicochemical Properties of **4-Bromophenoxytriisopropylsilane-13C6**

Property	Predicted Value	Rationale
Molecular Formula	$^{13}\text{C}_6\text{C}_9\text{H}_{25}\text{BrOSi}$	Incorporation of six $^{13}\text{C}$ atoms
Molecular Weight	335.304 g/mol [1][2]	Increased mass from six $^{13}\text{C}$ isotopes
Accurate Mass	334.106 u[1][2]	Based on the precise mass of $^{13}\text{C}$
Appearance	Clear, colorless oil	Isotopic labeling does not affect physical appearance
Boiling Point	~312.5 °C	Negligible change expected from isotopic labeling
Density	Slightly > 1.159 g/mL	Minor increase due to higher mass
Solubility	Soluble in Chloroform, Methanol	Unaffected by isotopic substitution

## Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis and purification of **4-Bromophenoxytriisopropylsilane- $^{13}\text{C}_6$** , based on standard methods for the silylation of phenols.

### Synthesis of 4-Bromophenoxytriisopropylsilane- $^{13}\text{C}_6$

This procedure starts with commercially available 4-Bromo- $^{13}\text{C}_6$ phenol.

Materials:

- 4-Bromo- $^{13}\text{C}_6$ phenol
- Triisopropylsilyl chloride (TIPSCI)
- Imidazole
- Anhydrous N,N-Dimethylformamide (DMF)

- Diethyl ether
- Saturated aqueous ammonium chloride ( $\text{NH}_4\text{Cl}$ )
- Brine (saturated aqueous  $\text{NaCl}$ )
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Silica gel for column chromatography
- Hexanes and Ethyl Acetate (HPLC grade)

Procedure:

- Under an inert atmosphere (e.g., Argon), dissolve 4-Bromo- $^{13}\text{C}_6$ phenol (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF in a flame-dried flask.
- Cool the reaction mixture to 0 °C using an ice bath.
- Add triisopropylsilyl chloride (1.2 eq.) dropwise to the stirred solution.
- Allow the reaction to slowly warm to room temperature and continue stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
- Once the reaction is complete, quench it by pouring the mixture into a separatory funnel containing diethyl ether and saturated aqueous  $\text{NH}_4\text{Cl}$ .
- Separate the layers and extract the aqueous phase three times with diethyl ether.
- Combine the organic extracts and wash sequentially with water and brine.
- Dry the organic layer over anhydrous  $\text{MgSO}_4$ , filter, and concentrate the solvent under reduced pressure.
- Purify the resulting crude oil via flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate.

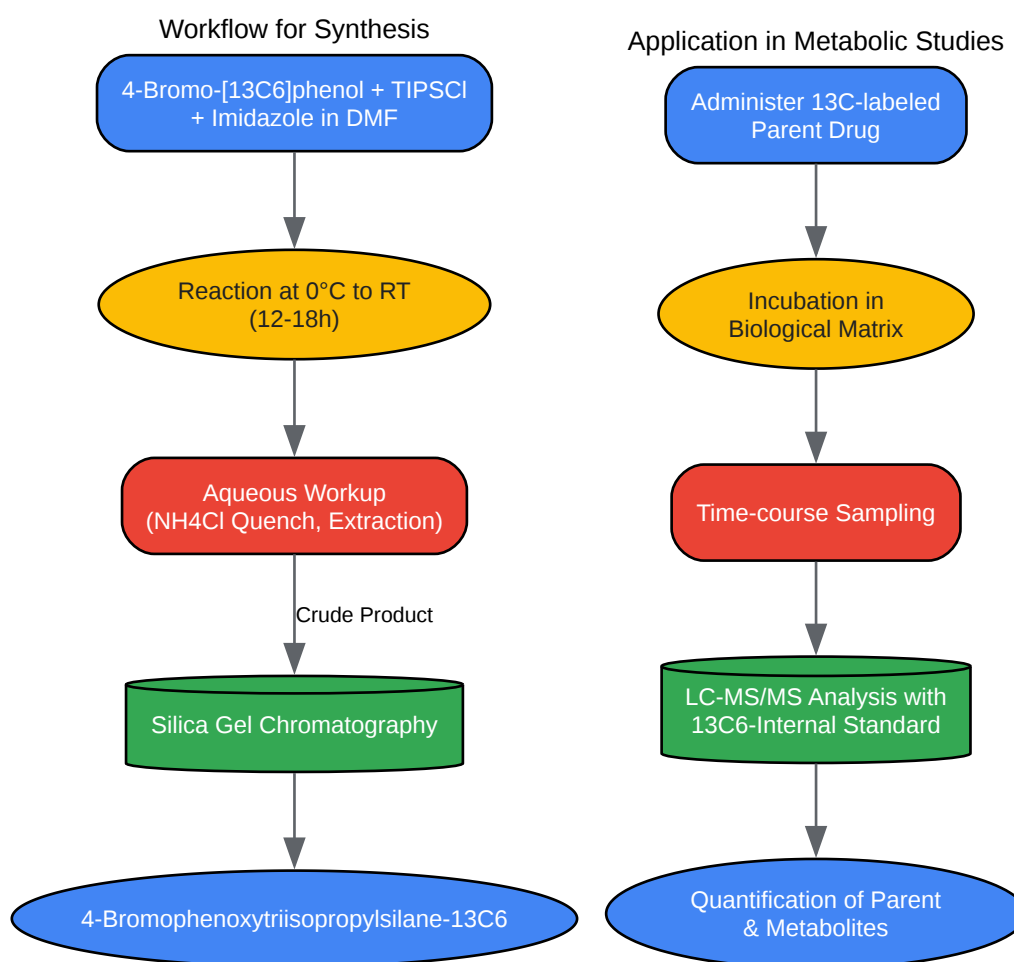
- Combine the pure fractions and remove the solvent in vacuo to yield **4-Bromophenoxytriisopropylsilane-13C6**.

## Proposed Characterization Methods

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR to confirm the structure and isotopic incorporation.
- Mass Spectrometry (MS): To verify the molecular weight and isotopic enrichment.
- Infrared (IR) Spectroscopy: To identify functional groups, particularly the Si-O-C bond.

## Visualized Experimental and Application Workflows

The following diagrams illustrate the synthesis process and a primary application of this labeled compound.



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